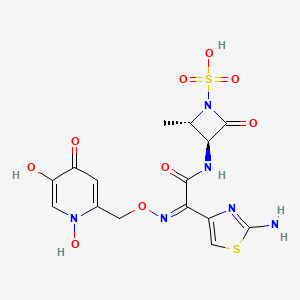
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is a synthetic compound belonging to the piperidine class. This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Final Assembly: The final compound is assembled by combining the intermediate products through further substitution and cyclization reactions. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channel function, which can alter cellular excitability.
The exact pathways and molecular interactions depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
1-(2-(Phenylamino)ethyl)-3-methyl-4-phenylpiperidine: Lacks the propionyloxy group, which may affect its biological activity.
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenylpiperidine: Similar structure but without the propionyloxy group, potentially leading to different pharmacokinetic properties.
1-(2-(Methylphenylamino)ethyl)-4-phenylpiperidine: Lacks the methyl group on the piperidine ring, which may influence its binding affinity to targets.
Uniqueness
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
96457-67-9 |
|---|---|
分子式 |
C24H34Cl2N2O2 |
分子量 |
453.4 g/mol |
IUPAC 名称 |
[3-methyl-1-[2-(N-methylanilino)ethyl]-4-phenylpiperidin-4-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-4-23(27)28-24(21-11-7-5-8-12-21)15-16-26(19-20(24)2)18-17-25(3)22-13-9-6-10-14-22;;/h5-14,20H,4,15-19H2,1-3H3;2*1H |
InChI 键 |
RIGRNFJTRSQQPT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)





